Foreword: The Strategic Importance of Heterocyclic Scaffolds
Foreword: The Strategic Importance of Heterocyclic Scaffolds
An In-depth Technical Guide to 1-Benzylpiperidine-3-carbaldehyde
In the landscape of modern drug discovery and fine chemical synthesis, the N-benzylpiperidine motif stands out for its structural versatility and three-dimensional character.[1] As senior application scientists, we recognize that the strategic incorporation of such scaffolds is pivotal for modulating the efficacy and physicochemical properties of developing therapeutics. 1-Benzylpiperidine-3-carbaldehyde emerges as a particularly valuable building block, offering a reactive aldehyde handle tethered to a conformationally flexible yet robust heterocyclic core. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights for researchers and drug development professionals.
Core Physicochemical & Structural Profile
1-Benzylpiperidine-3-carbaldehyde is a solid organic compound whose utility is defined by the interplay between its tertiary amine, its aromatic benzyl group, and its reactive aldehyde function. A comprehensive understanding of its fundamental properties is the bedrock of its effective application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO | [2][3] |
| Molecular Weight | 203.28 g/mol | [2][3] |
| CAS Number | 145022-00-0 | [3] |
| Appearance | Solid | |
| Boiling Point (Predicted) | 299.5 ± 33.0 °C | [3] |
| Density (Predicted) | 1.114 ± 0.06 g/cm³ | [3] |
| SMILES String | O=CC1CCCN(C1)Cc2ccccc2 | [2] |
| InChI Key | VXLGEGLTEVHHOC-UHFFFAOYSA-N | [2] |
These properties dictate the compound's behavior in various solvent systems and reaction conditions, forming the basis for rational experimental design.
Synthesis: From Precursor to Product
The synthesis of piperidine aldehydes is a critical step in the production of numerous active pharmaceutical ingredients (APIs). While multiple routes exist, modern methodologies prioritize efficiency, safety, and yield. A common and effective approach for a related isomer, 1-benzylpiperidine-4-carboxaldehyde, involves the selective oxidation of the corresponding primary alcohol, (1-benzyl-4-piperidyl)methanol. This can be achieved using systems like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) in conjunction with a co-oxidant.[4] Another established method is the partial reduction of a corresponding ester using a hydride-based reducing agent.[5]
The causality behind choosing an oxidation method like TEMPO/NaIO₄ over a traditional Swern oxidation, for example, lies in its milder reaction conditions, which avoid the generation of malodorous byproducts and the need for cryogenic temperatures, making it more amenable to industrial scale-up.[4][6]
Workflow for Synthesis via Oxidation
Caption: Synthetic workflow for the oxidation of a precursor alcohol.
Experimental Protocol: TEMPO-Mediated Oxidation
This protocol is adapted from a validated method for the 4-carbaldehyde isomer and is chemically applicable to the synthesis of the 3-carbaldehyde isomer from its corresponding alcohol precursor.[4]
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Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, add (1-benzylpiperidin-3-yl)methanol (1.0 eq) and a catalytic amount of TEMPO (e.g., 0.01-0.1 eq).
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Solvent Addition: Dissolve the reactants in a suitable solvent such as dichloromethane (CH₂Cl₂).
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Reagent Addition: Prepare separate aqueous solutions of sodium periodate (NaIO₄, ~1.2 eq) and sodium bromide (NaBr, ~0.1 eq). Add these solutions to the reaction flask.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 5-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, separate the organic layer. Wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted oxidant, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Benzylpiperidine-3-carbaldehyde, which can be further purified if necessary.
This self-validating system includes a TLC monitoring step to ensure reaction completion and a specific quenching step to neutralize the potent oxidizing agent, ensuring both high yield and safety.
Chemical Reactivity: A Duality of Function
The reactivity of 1-benzylpiperidine-3-carbaldehyde is dominated by its aldehyde group, with the tertiary amine playing a secondary, albeit important, role in its overall chemical behavior.
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The Aldehyde Hub: The formyl group is an electrophilic center, susceptible to nucleophilic attack. This allows for a wide array of transformations:
-
Reduction: Can be readily reduced to the corresponding primary alcohol, (1-benzylpiperidin-3-yl)methanol, using agents like sodium borohydride (NaBH₄).
-
Oxidation: Can be oxidized to 1-benzylpiperidine-3-carboxylic acid using standard oxidants such as potassium permanganate (KMnO₄) or Jones reagent.
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form higher-order amines.
-
Carbon-Carbon Bond Formation: Serves as a key electrophile in reactions like the Wittig reaction to form alkenes or in aldol-type condensation reactions. This reactivity is fundamental to its use in building more complex molecular architectures, such as in the synthesis of Donepezil (using the 4-isomer).[6][7][8]
-
-
The Tertiary Amine Anchor: The piperidine nitrogen is a basic center.
-
Salt Formation: It readily forms salts with acids.
-
Stability: The N-benzyl group is relatively stable but can be cleaved under specific, often harsh, catalytic hydrogenation conditions (N-debenzylation).
-
Caption: Key reactivity pathways of 1-Benzylpiperidine-3-carbaldehyde.
Applications in Medicinal Chemistry & Drug Discovery
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry.[1] Its presence imparts a combination of lipophilicity and basicity, which is often crucial for crossing the blood-brain barrier and interacting with targets in the central nervous system (CNS).
While its isomer, 1-benzylpiperidine-4-carboxaldehyde, is famously a key intermediate in the synthesis of Donepezil, a cholinesterase inhibitor for Alzheimer's disease, the 3-substituted isomer is equally important for generating structural diversity.[7][8] The 3-position offers a different spatial vector for substituents compared to the 4-position, which can be critical for optimizing binding to a specific protein pocket.
Derivatives of 3-benzylpiperidines have been investigated for various biological activities, including fungicide activity.[9] More broadly, the aldehyde functionality allows this compound to be used as a versatile building block in the combinatorial synthesis of compound libraries for high-throughput screening against a multitude of biological targets.[10]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 1-benzylpiperidine-3-carbaldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the downfield region (δ 9-10 ppm). Aromatic protons of the benzyl group will appear around δ 7.2-7.4 ppm. The benzylic methylene protons (CH₂) will likely be a singlet around δ 3.5 ppm. The protons on the piperidine ring will show complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).
-
¹³C NMR: The aldehyde carbon (C=O) will have a characteristic resonance around δ 200 ppm. Aromatic carbons will be in the δ 127-140 ppm range, while the piperidine and benzylic carbons will appear upfield.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (203.28).
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1-Benzylpiperidine-3-carbaldehyde is classified as acutely toxic if swallowed.
-
GHS Hazard Classification: Acute Toxicity, Oral (Category 3).
-
Signal Word: Danger.
-
Hazard Statements: H301: Toxic if swallowed.
-
Precautions for Safe Handling:
-
Storage:
References
- AK Scientific, Inc. (n.d.). 1-Benzylpiperidine-4-carboxaldehyde Safety Data Sheet.
- Amerigo Scientific. (n.d.). 1-Benzylpiperidine-3-carbaldehyde.
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PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Benzylpiperidine.
- Sigma-Aldrich. (n.d.). Material Safety Data Sheet - 1-Benzylpiperidine.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Benzyl-3-hydroxypiperidine.
- Supporting Information. (n.d.).
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PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]
- CN102079720B. (2013). Method for preparing 1-benzylpiperidine-4-carboxaldehyde. Google Patents.
- BLD Pharm. (n.d.). 1-Benzylpiperidine-3-carbaldehyde.
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ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from [Link]
- Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry.
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PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis.
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PubMed. (2024). N-Benzylpiperidine Fragment in Drug Discovery. Retrieved from [Link]
- NIST. (n.d.). 4-Benzylpiperidine. NIST WebBook.
- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
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